
3-Chloro-1-isothiocyanatobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-isothiocyanatobut-1-ene is an organic compound with the molecular formula C5H6ClNS It is a derivative of butene, featuring both a chlorine atom and an isothiocyanate group attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-isothiocyanatobut-1-ene typically involves the reaction of 3-chloro-1-butene with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds via the formation of an intermediate dithiocarbamate, which subsequently undergoes desulfurization to yield the desired isothiocyanate product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This method allows for better control over reaction parameters, such as temperature and pressure, ensuring a higher yield and purity of the final product. The use of safer and more environmentally friendly reagents, such as cyanuric acid, can also be incorporated to minimize hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1-isothiocyanatobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new functionalized derivatives.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Cyclization Reactions: The isothiocyanate group can react with nucleophiles to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Electrophiles: Halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HCl, HBr) are typical electrophiles for addition reactions.
Catalysts: Lewis acids, such as AlCl3 or BF3, can be used to facilitate certain reactions.
Major Products Formed
Substitution Products: Functionalized derivatives with various substituents replacing the chlorine atom.
Addition Products: Halogenated or hydrogenated derivatives of the original compound.
Cyclization Products:
Applications De Recherche Scientifique
3-Chloro-1-isothiocyanatobut-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Materials Science: The compound can be used in the development of novel polymers and materials with unique properties, such as enhanced thermal stability or conductivity.
Biological Studies: Its derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-isothiocyanatobut-1-ene involves its reactivity towards nucleophiles and electrophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, potentially leading to the inhibition of enzymatic activities or disruption of cellular processes. The chlorine atom can also participate in electrophilic substitution reactions, further modifying the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-1-butene: A structurally similar compound lacking the isothiocyanate group.
1-Isothiocyanatobut-1-ene: A compound with a similar isothiocyanate group but without the chlorine atom.
3-Chloro-2-isothiocyanatopropene: A related compound with a different carbon chain length and position of the functional groups.
Uniqueness
3-Chloro-1-isothiocyanatobut-1-ene is unique due to the presence of both a chlorine atom and an isothiocyanate group on the same carbon chain.
Propriétés
Numéro CAS |
76855-05-5 |
|---|---|
Formule moléculaire |
C5H6ClNS |
Poids moléculaire |
147.63 g/mol |
Nom IUPAC |
3-chloro-1-isothiocyanatobut-1-ene |
InChI |
InChI=1S/C5H6ClNS/c1-5(6)2-3-7-4-8/h2-3,5H,1H3 |
Clé InChI |
DAKBZDVRBLRZJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C=CN=C=S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


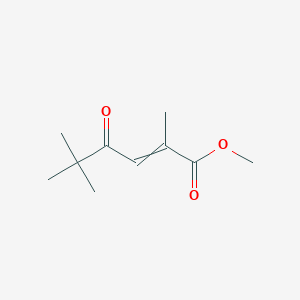
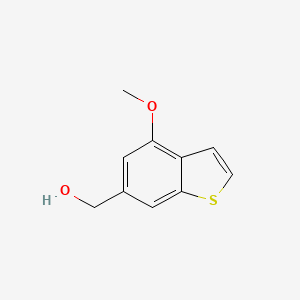
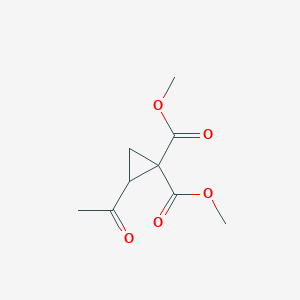
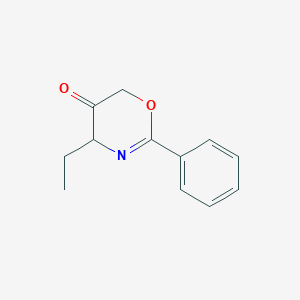
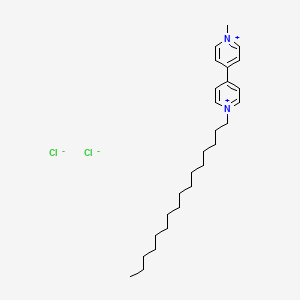
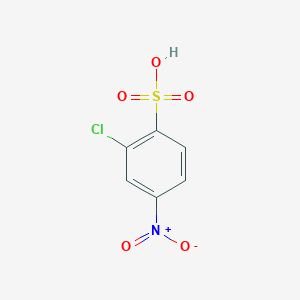
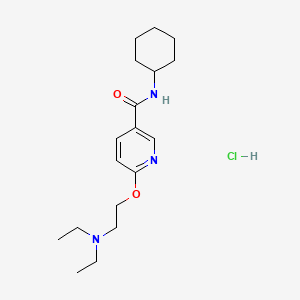
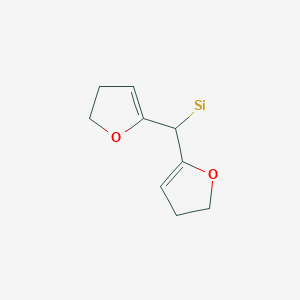
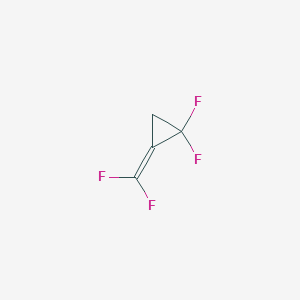
![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
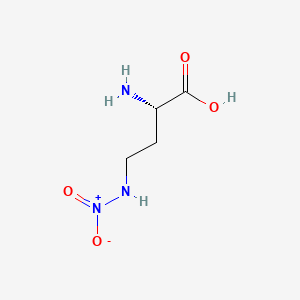
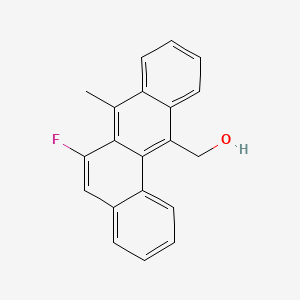
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan](/img/structure/B14435358.png)
